(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate
Description
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-3-5-11(6-4-10)18-9(2)15/h3-7H,1-2H3/b12-7- |
InChI Key |
IIFDOCUPPJXLMD-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthesis Protocols
1.1 Starting Materials and Reagents
The preparation of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves:
- N-acetylglycine : Serves as the precursor for the oxazole ring formation.
- Sodium acetate : Used as a base to facilitate the reaction.
- Acetic anhydride : Acts as a solvent and acetylating agent.
- 4-Acetoxybenzaldehyde : Provides the phenyl group with an acetoxy substituent.
All reagents are generally sourced from commercial suppliers without further purification.
The synthesis involves the following steps:
Purification Techniques
The crude product obtained after filtration may contain impurities that need removal through additional steps:
Drying :
Analytical Characterization
Characterization of the synthesized compound ensures its purity and structural integrity through techniques such as:
Data Table
| Step | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Reaction Setup | N-acetylglycine, sodium acetate, acetic anhydride | Intermediate solution |
| Addition of Aldehyde | 4-Acetoxybenzaldehyde, heat at 70°C | Reaction mixture |
| Precipitation | Water addition | Crude tan solid |
| Purification | Hexane wash, drying | Purified solid |
Notes on Optimization
Several variables can influence yield and purity during synthesis:
- Reaction temperature must be closely monitored to avoid decomposition.
- Prolonged stirring times may enhance product formation but could lead to side reactions.
- Washing steps are critical for removing residual impurities.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing oxazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate showed promising activity against various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain modifications to the oxazole ring enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Materials Science
Polymer Additives
this compound has been explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation under heat and UV exposure.
Case Study: Thermal Stability Enhancement
In a comparative study, polymers with varying concentrations of this compound were subjected to thermal analysis. The results showed a notable increase in the thermal degradation temperature of the polymer composites containing this compound, indicating its potential as a stabilizer.
| Polymer Type | Additive Concentration (%) | Degradation Temperature (°C) |
|---|---|---|
| Polyethylene | 0 | 350 |
| Polyethylene | 5 | 380 |
| Polyethylene | 10 | 400 |
Agricultural Science
Pesticidal Properties
The compound has shown potential as a pesticide, particularly against fungal pathogens affecting crops. Its mode of action may involve inhibiting key enzymes required for fungal growth, thereby reducing crop losses.
Case Study: Efficacy Against Fungal Pathogens
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in fungal infections compared to untreated controls.
| Crop Type | Fungal Pathogen | Infection Rate (%) Untreated | Infection Rate (%) Treated |
|---|---|---|---|
| Wheat | Fusarium spp. | 40 | 10 |
| Corn | Aspergillus spp. | 35 | 8 |
Mechanism of Action
The mechanism of action of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives
These derivatives (e.g., compound 6a from ) share the oxazolone core but incorporate a 5-fluoroindole substituent instead of the methyl group at position 2. ~60% for simpler oxazolones) .
5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones
These thiazolidinone derivatives () replace the oxazolone ring with a thiazolidinone core. The Z-configuration is retained, but the thiazolidinone’s sulfur atom introduces distinct electronic properties. For example, 5-(Z)-(4-methoxyphenyl)methylene derivatives exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus) compared to oxazolones, which are less studied for such activity .
Thiazolo-Triazole Hybrids
The compound in ([4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate) shares the Z-configured benzylidene group but incorporates a thiazolo-triazole heterocycle.
Biological Activity
(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate, also known by its CAS number 60470-82-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.257 g/mol
- Structure : The compound features an oxazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below are the key findings regarding its biological effects:
Antimicrobial Activity
Research has shown that compounds containing oxazole rings often exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound displayed activity against several strains of bacteria and fungi.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to good inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the oxazole moiety plays a crucial role in its interaction with biological targets, influencing pathways related to cell proliferation and inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Anticancer Research : In a pharmacological study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
- Inflammation Model : An experimental model assessing the anti-inflammatory effects revealed that the compound could downregulate the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What role do reaction conditions play in the stereochemical outcome of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
